N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazoles have been synthesized using various methods. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, NMR spectra were measured on a Varian Mercury VX-300 NMR spectrometer operating at 300 MHz (1 H-NMR) and run in deuterated dimethylsulfoxide (DMSO- d 6) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles, including N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. These compounds can inhibit the growth of pathogenic microorganisms, making them valuable in drug development .
- Some thiazole derivatives, including N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide, have shown promise as anticancer agents. They interfere with cancer cell proliferation and induce apoptosis. Further studies are needed to optimize their efficacy and safety .
- Thiazoles possess anti-inflammatory properties. N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
- Thiazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide may contribute to antioxidant defense mechanisms .
- Researchers have investigated thiazoles for their hepatoprotective properties. These compounds could help prevent liver damage caused by toxins or diseases. N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide might play a role in liver health .
- Thiazoles are essential scaffolds in medicinal chemistry. N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide derivatives can serve as building blocks for designing novel drugs. Their diverse biological activities make them attractive candidates for further exploration .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Effects
Antioxidant Activity
Hepatoprotective Effects
Drug Design and Discovery
Mechanism of Action
Target of Action
N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-10-8(5-13-6)9(12)11-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAQJKAHLRKCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide |
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